molecular formula C16H21NO3S3 B2613209 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 2034491-82-0

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No. B2613209
M. Wt: 371.53
InChI Key: ADYFTJDCNAGKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anticonvulsant Activities

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and anticonvulsant properties. For instance, certain azoles incorporating a sulfonamide moiety showed promising anticonvulsant activity, with some compounds providing significant protection against induced convulsions (Farag et al., 2012). Additionally, novel thiophene derivatives with various moieties, including sulfonamide, were prepared and evaluated for their anticancer activity, showing cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).

Enzyme Inhibition

Sulfonamide compounds have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and cancer. For example, some sulfonamides showed potent inhibition of carbonic anhydrase isoenzymes, suggesting their usefulness in developing therapeutic agents (Alım et al., 2020).

Anti-inflammatory and Analgesic Properties

Sulfonamide derivatives have been synthesized and characterized for their potential anti-inflammatory and analgesic effects. Such compounds may offer new therapeutic options for treating inflammation and pain while minimizing adverse side effects. For instance, celecoxib derivatives, containing a sulfonamide group, were investigated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities, demonstrating significant potential as therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Activity

Sulfonamide-based compounds have been explored for their antimicrobial properties, including antibacterial and antifungal activities. This research avenue holds promise for developing new antimicrobials to combat resistant bacterial and fungal strains. For example, sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities, showcasing moderate to significant effectiveness against various strains (Chohan & Shad, 2011).

Molecular Modeling and Drug Development

The synthesis and characterization of sulfonamide derivatives have been complemented by molecular modeling studies to better understand their interaction with biological targets and to aid in the design of more effective drugs. These studies provide valuable insights into the molecular basis of the compounds' activities and help in optimizing their properties for specific therapeutic applications (Mahmood et al., 2016).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S3/c1-12(18)13-6-7-14(22-13)16(8-2-3-9-16)11-17-23(19,20)15-5-4-10-21-15/h4-7,10,12,17-18H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYFTJDCNAGKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.